molecular formula C30H32O10 B1245177 Thielavin K

Thielavin K

Cat. No. B1245177
M. Wt: 552.6 g/mol
InChI Key: IGYZEKLJQWCRPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thielavin K is a natural product found in Agaricus with data available.

Scientific Research Applications

Antifouling Activity

Thielavin K, along with other thielavins, has been studied for its antifouling properties, particularly against marine organisms like barnacle cyprids (Balanus amphitrite). The research highlights thielavin K's potential in marine coatings to prevent biofouling, a significant problem for ships and underwater structures. This application is crucial for reducing maintenance costs and improving the lifespan of marine equipment (Zhuang Han et al., 2017).

α-Glucosidase Inhibition

Thielavin K has been identified as an α-glucosidase inhibitor, a property that can be beneficial in managing diabetes by controlling postprandial blood sugar levels. It inhibits the enzyme α-glucosidase, which breaks down carbohydrates into glucose, thereby slowing down glucose absorption and reducing blood sugar spikes. Thielavin K's inhibitory action on α-glucosidase is stronger than acarbose, a drug commonly used for this purpose, indicating its potential as a natural therapeutic agent for diabetes management (J. Rivera-Chávez et al., 2013).

Glucose-6-Phosphatase Inhibition

Research has also shown thielavin K's effectiveness in inhibiting glucose-6-phosphatase (G6Pase), an enzyme involved in glucose production within the liver. This inhibition suggests a potential role for thielavin K in managing hyperglycemia by reducing hepatic glucose output, a key factor in diabetes. The study indicates that certain structural features of thielavin K, such as its benzoic acid units, are critical for its inhibitory action, providing insights into its mechanism of action and guiding the development of new therapeutic compounds (S. Sakemi et al., 2002).

properties

Product Name

Thielavin K

Molecular Formula

C30H32O10

Molecular Weight

552.6 g/mol

IUPAC Name

4-[4-(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-hydroxy-3,5,6-trimethylbenzoic acid

InChI

InChI=1S/C30H32O10/c1-11-10-19(31)16(6)23(32)20(11)29(36)40-26-15(5)13(3)22(27(38-9)18(26)8)30(37)39-25-14(4)12(2)21(28(34)35)24(33)17(25)7/h10,31-33H,1-9H3,(H,34,35)

InChI Key

IGYZEKLJQWCRPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC3=C(C(=C(C(=C3C)C)C(=O)O)O)C)OC)C)O)C)O

synonyms

thielavin K

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.